An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine (CAS: 98027-80-6)
An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine (CAS: 98027-80-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,6-dichloropyridine, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical characteristics, safety information, and its role as a versatile chemical intermediate.
Core Physicochemical Properties
4-Bromo-2,6-dichloropyridine is a halogenated pyridine derivative. The presence of three halogen substituents on the pyridine ring significantly influences its reactivity and makes it a valuable precursor in various synthetic applications.[1]
General and Physical Properties
The following table summarizes the key identifying and physical properties of 4-Bromo-2,6-dichloropyridine.
| Property | Value | Reference |
| CAS Number | 98027-80-6 | [2] |
| Molecular Formula | C₅H₂BrCl₂N | [2] |
| Molecular Weight | 226.89 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 90-96 °C | [1] |
| Boiling Point | 254.3 °C at 760 mmHg (Predicted) | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at 2-8 °C in an inert atmosphere | [3] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided.
| Identifier | Value | Reference |
| IUPAC Name | 4-bromo-2,6-dichloropyridine | [2] |
| InChI | InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | [2] |
| InChIKey | GUBXTQINPBZVJP-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)Br | [2] |
Reactivity and Synthetic Applications
4-Bromo-2,6-dichloropyridine serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of herbicides, fungicides, and various pharmaceuticals.[1] The differential reactivity of the halogen substituents can be exploited for selective functionalization through cross-coupling reactions and nucleophilic substitutions, allowing for the construction of diverse molecular architectures.[4]
Experimental Protocols
General Representative Synthesis Workflow (Hypothetical)
The following diagram illustrates a generalized, hypothetical workflow for the synthesis and purification of a halogenated pyridine like 4-Bromo-2,6-dichloropyridine, based on common organic chemistry techniques.
Caption: Generalized workflow for the synthesis, purification, and analysis of a halogenated pyridine.
Analytical Characterization
A standard analytical workflow for the characterization of 4-Bromo-2,6-dichloropyridine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structure.
Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of a synthesized chemical compound like 4-Bromo-2,6-dichloropyridine.
Caption: Standard workflow for the analytical characterization of a chemical compound.
Application in Drug Discovery
As a chemical intermediate, 4-Bromo-2,6-dichloropyridine is utilized in the early stages of drug discovery and development. Its versatile reactivity allows for the generation of a library of diverse compounds that can be screened for biological activity.
Drug Discovery Workflow
The following diagram illustrates a simplified, conceptual workflow demonstrating how an intermediate like 4-Bromo-2,6-dichloropyridine is used in a drug discovery program.
Caption: Conceptual workflow for the use of an intermediate in drug discovery.
Safety Information
4-Bromo-2,6-dichloropyridine is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
For comprehensive safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-2,6-dichloropyridine is a valuable and versatile chemical intermediate with applications in both the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and reactive nature make it an important building block for the synthesis of a wide range of functionalized molecules. While detailed, publicly available information on its specific biological activities and reaction pathways is limited, its utility in synthetic chemistry is clearly established. Researchers and drug development professionals can leverage the information in this guide for the safe handling, characterization, and application of this compound in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2,6-dichloropyridine | C5H2BrCl2N | CID 20280766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-dichloropyridine | 98027-80-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
